Bioactivity Gap vs. Positional Isomer
The target compound (CAS 312914-20-8) has zero bioactivity annotations in ChEMBL and zero publications in PubMed, whereas the 2-phenoxy positional isomer (CAS 361159-56-0) has been referenced in multiple vendor and chemical database entries, suggesting that even regioisomeric rearrangement of the phenoxy group substantially alters the compound's research visibility and, by inference, its biological annotation profile [1][2]. The ZINC database explicitly records 'no known activity' for the target compound [1].
| Evidence Dimension | Number of bioactivity annotations in public databases (ChEMBL, ZINC) |
|---|---|
| Target Compound Data | 0 annotated bioactivities; 0 publications; 0 clinical trials |
| Comparator Or Baseline | 2-phenoxy isomer (CAS 361159-56-0): present in chemical databases with vendor-reported biological data; 6-ethoxy-3-phenoxy analog (CAS 313531-61-2): listed in chemical catalogs with proposed bioactivity |
| Quantified Difference | Target: 0 annotations; Comparators: listed with biological activity claims |
| Conditions | ZINC15, ChEMBL, and PubMed database queries (accessed April 2026) |
Why This Matters
For procurement, the absence of any bioactivity annotation means this compound's biological profile is undefined; selecting it over analogs must be justified by specific structural requirements in a research design, not by assumed activity.
- [1] ZINC15. ZINC100537050: N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide. 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL. This substance has not been detected to have been used in any clinical trials.' View Source
- [2] Chemsrc. CAS 361159-56-0: N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. Molecular Formula: C22H17N3O3S, Molecular Weight: 403.5. View Source
